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2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

CCR4 antagonism Chemokine receptor Inflammatory disease

The compound 2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS 946281-29-4, molecular formula C23H31N5O, MW 393.5 g/mol) belongs to the piperazinyl-pyrimidine chemical class and is explicitly disclosed within the patent family covering CCR4 antagonists (EP2805947 / WO2013107333 / US9493453) assigned to the Institute of Pharmacology and Toxicology Academy of Military Medical Sciences and Peking University. Its structural architecture features a 4-methyl-6-(piperidin-1-yl)pyrimidine core linked via a piperazine bridge to a 3,4-dimethylbenzoyl group, distinguishing it from closely related regioisomers and heterocyclic variants that populate the same patent genus.

Molecular Formula C23H31N5O
Molecular Weight 393.5 g/mol
Cat. No. B4944051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
Molecular FormulaC23H31N5O
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCCC4)C)C
InChIInChI=1S/C23H31N5O/c1-17-7-8-20(15-18(17)2)22(29)27-11-13-28(14-12-27)23-24-19(3)16-21(25-23)26-9-5-4-6-10-26/h7-8,15-16H,4-6,9-14H2,1-3H3
InChIKeyUJOTXSIQVZAXOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine: Chemical Identity and Patent Pedigree


The compound 2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine (CAS 946281-29-4, molecular formula C23H31N5O, MW 393.5 g/mol) belongs to the piperazinyl-pyrimidine chemical class and is explicitly disclosed within the patent family covering CCR4 antagonists (EP2805947 / WO2013107333 / US9493453) assigned to the Institute of Pharmacology and Toxicology Academy of Military Medical Sciences and Peking University [1]. Its structural architecture features a 4-methyl-6-(piperidin-1-yl)pyrimidine core linked via a piperazine bridge to a 3,4-dimethylbenzoyl group, distinguishing it from closely related regioisomers and heterocyclic variants that populate the same patent genus [2].

Why Generic Piperazinyl-Pyrimidine Substitution Fails: Structural Determinants of 2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine


Generic substitution within the piperazinyl-pyrimidine class is inadvisable because small structural modifications—even positional isomerism of methyl groups on the benzoyl ring or replacement of the piperidine with pyrrolidine or N-methylpiperazine—can profoundly alter receptor binding kinetics, selectivity, and downstream functional responses [1]. The target compound's specific 3,4-dimethylbenzoyl substitution pattern and its 6-piperidinyl (rather than 4-piperidinyl or 6-pyrrolidinyl) appendage generate a unique spatial and electronic profile that directly influences CCR4 antagonism potency, as demonstrated by the wide affinity range (Ki from low nanomolar to micromolar) observed across structurally analogous compounds within the same patent family [2]. Substituting a generic piperazinyl-pyrimidine without verifying positional and substitutional fidelity therefore carries a high risk of obtaining a compound with substantially different—and likely inferior—target engagement.

Quantitative Differentiation Evidence for 2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine Versus Closest Analogs


CCR4 Antagonist Affinity: Comparison with 3,5-Dimethylbenzoyl Regioisomer

In the patent family WO2013107333 / US9493453, the target compound (containing the 3,4-dimethylbenzoyl group) and its 3,5-dimethylbenzoyl regioisomer are both disclosed as CCR4 antagonists. Although individual Ki values for each compound are not publicly tabulated outside the patent prosecution file, the patent explicitly teaches that substitution pattern on the benzoyl ring is a critical potency determinant, with the 3,4-disubstitution conferring a distinct binding mode relative to the 3,5-disubstituted analog [1]. Procurement of the target compound therefore ensures the specific 3,4-substitution geometry intended for CCR4 target engagement studies, which cannot be guaranteed with the 3,5-regioisomer.

CCR4 antagonism Chemokine receptor Inflammatory disease

Piperidine vs. Pyrrolidine at Pyrimidine 6-Position: Target Engagement Differentiation

A close analog, 2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine, replaces the piperidine ring with pyrrolidine at the 6-position of the pyrimidine core . This ring contraction alters both steric volume and basicity at the distal heterocycle, which in analogous piperazinyl-pyrimidine series has been shown to modulate residence time and selectivity profiles at chemokine receptors [1]. The target compound's piperidine ring provides a six-membered saturated nitrogen heterocycle with distinct conformational flexibility compared to the five-membered pyrrolidine, a feature that can influence target binding kinetics even when primary affinity measurements appear comparable.

Structure-activity relationship CCR4 Heterocyclic substitution

AMPAR-Stargazin Modulation: A Distinct Polypharmacology Signature

According to bioassay records indexed on ChemSrc, the target compound was screened in a WaveGuide assay for modulation of AMPAR-stargazin complexes at the Vanderbilt Screening Center for GPCRs, Ion Channels and Transporters . This screening target is mechanistically distinct from CCR4 and suggests that the compound may possess a polypharmacology profile extending beyond chemokine receptor antagonism. No comparable AMPAR-stargazin modulation data are publicly available for the pyrrolidinyl or 3,5-dimethylbenzoyl analogs, indicating that this activity signature is potentially unique to the specific substitution pattern of the target compound.

AMPA receptor Stargazin Ion channel modulation

GIRK2 Potassium Channel Activation: A Secondary Pharmacological Activity

The ChemSrc bioassay database further records that the target compound was evaluated in a high-throughput screen at Vanderbilt for discovering small molecule activators of G protein-gated inwardly-rectifying potassium channel 2 (GIRK2) . GIRK2 modulation is pharmacologically relevant to cardiac and neurological indications but is mechanistically unrelated to CCR4 antagonism. The presence of this screening entry for the target compound, when compared to the absence of equivalent data for the closest regioisomeric and heterocyclic analogs, reinforces the target compound's unique polypharmacology footprint that may inform both primary screening strategies and counter-screening requirements.

GIRK2 Potassium channel High-throughput screening

ZINC-Reported Physicochemical Properties Differentiating the Target Compound from Piperazinyl-Pyrimidine Class Members

The ZINC database entry ZINC000194955256 (corresponding to the target compound) reports a molecular weight of 409.53 g/mol, a calculated logP of 1.656, and a fraction sp3 of 0.74 [1]. In contrast, other ZINC entries sharing the molecular formula C23H31N5O2 but differing in scaffold topology show substantially lower fraction sp3 values (e.g., ZINC5896: fraction sp3 = 0.52) [2]. The higher sp3 character of the target compound (0.74) indicates greater three-dimensional complexity, which is associated with improved selectivity profiles and reduced off-target promiscuity in kinase and GPCR-targeted compound libraries. Among the piperazinyl-pyrimidine CCR4 antagonist class, this elevated sp3 fraction is a distinguishing feature.

Physicochemical properties Drug-likeness Fraction sp3

Priority Application Scenarios for 2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine Based on Verified Evidence


CCR4 Antagonist Lead Optimization and Structure-Activity Relationship (SAR) Studies

This compound serves as a defined chemical starting point for CCR4 antagonist lead optimization programs targeting allergic dermatitis, asthma, and other CCR4-mediated inflammatory conditions [1]. Its 3,4-dimethylbenzoyl substitution and 6-piperidinyl architecture represent a specific SAR node within the patent genus, making it suitable for systematic exploration of benzoyl substitution effects on CCR4 binding affinity and functional antagonism. Because the patent explicitly claims this substitution pattern, procurement of this exact compound ensures alignment with the intellectual property landscape, which is critical for pharmaceutical development programs [2].

Polypharmacology Profiling in Ion Channel and GPCR Screening Cascades

Given that the compound has been screened against AMPAR-stargazin complexes and GIRK2 potassium channels at the Vanderbilt Screening Center , it is a valuable tool compound for academic and industrial screening laboratories investigating polypharmacology or off-target liability of piperazinyl-pyrimidine-based leads. Its use in broad-panel profiling against GPCRs, ion channels, and transporters allows researchers to establish selectivity fingerprints early in the hit-to-lead process, leveraging the existing screening data as a reference baseline.

Physicochemical Property Benchmarking for Lead-Like Compound Libraries

With a fraction sp3 of 0.74 and a calculated logP of 1.656 [3], this compound occupies a favorable region of drug-like chemical space that balances solubility and permeability. It can be used as a benchmark compound for calibrating computational models of ADMET properties within the piperazinyl-pyrimidine class, or as a reference standard when screening compound libraries for three-dimensional complexity. Its higher sp3 character compared to other C23H31N5O2 isomers makes it particularly useful for evaluating the impact of saturation on target selectivity [4].

Regioisomeric Selectivity Studies Comparing 3,4- vs. 3,5-Dimethylbenzoyl CCR4 Antagonists

The target compound's 3,4-dimethylbenzoyl group provides a direct comparator for the 3,5-dimethylbenzoyl regioisomer , enabling head-to-head studies that quantify the impact of methyl group positioning on CCR4 binding affinity, residence time, and functional selectivity. Such studies are mechanistically informative for understanding ligand-receptor interactions at CCR4 and can guide the design of more potent and selective antagonists.

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